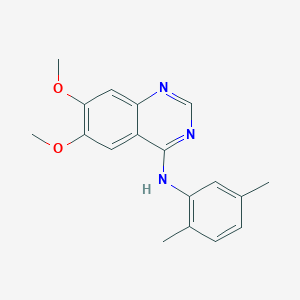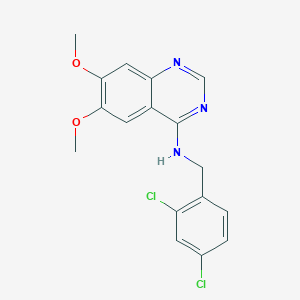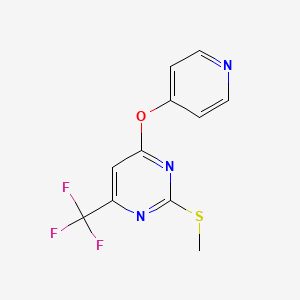![molecular formula C15H12N2O4S B3139802 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone CAS No. 477856-47-6](/img/structure/B3139802.png)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
Übersicht
Beschreibung
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with semicarbazide in the presence of phosphorus oxychloride, followed by basification of the product with potassium hydroxide .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
In general, 1,3,4-oxadiazoles can undergo various chemical reactions, making them important for molecule planning due to their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the substituents in the oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,4-Oxadiazoles, including our compound of interest, exhibit promising antibacterial properties. Researchers have synthesized various derivatives and evaluated their efficacy against bacterial strains. These compounds disrupt bacterial cell walls or interfere with essential enzymes, making them potential candidates for novel antibiotics .
Antifungal Properties
The same 1,3,4-oxadiazole scaffold also demonstrates antifungal activity. By targeting fungal cell membranes or specific enzymes, these derivatives inhibit fungal growth. Researchers continue to explore their potential in combating fungal infections .
Analgesic and Anti-Inflammatory Effects
Compounds containing the 1,3,4-oxadiazole core have shown analgesic and anti-inflammatory properties. They modulate pain receptors and reduce inflammation, making them valuable for pain management and inflammatory conditions .
Antiviral Potential
Researchers investigate the antiviral activity of 1,3,4-oxadiazoles, including our compound. These molecules may inhibit viral replication or entry into host cells, offering a new avenue for antiviral drug development .
Anticancer Applications
1,3,4-Oxadiazoles exhibit anticancer potential. They interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Notably, Zibotentan (an oxadiazole-containing compound) is in late-stage clinical development as an anticancer agent .
Antihypertensive and Cardiovascular Effects
Certain 1,3,4-oxadiazole derivatives have demonstrated antihypertensive properties. They modulate blood pressure by acting on vascular receptors or ion channels. These compounds may contribute to cardiovascular health .
Anticonvulsant Activity
Researchers explore the use of 1,3,4-oxadiazoles in managing epilepsy and other seizure disorders. These compounds interact with neuronal receptors, potentially reducing seizure frequency .
Anti-Diabetic Potential
Compounds containing the 1,3,4-oxadiazole motif are being investigated for their effects on glucose metabolism and insulin sensitivity. They may offer novel approaches to diabetes management .
Wirkmechanismus
Zukünftige Richtungen
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Their derivatives have shown favorable oxygen balance and positive heat of formations , suggesting potential for future research and applications.
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(21-15)13-3-2-8-20-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPZLPXDANARPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B3139734.png)


![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide](/img/structure/B3139753.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-2-thiophen-2-ylacetamide](/img/structure/B3139761.png)
![8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139776.png)
![8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139778.png)

![2-({5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-3-nitropyridine](/img/structure/B3139792.png)
![Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B3139807.png)
![1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B3139828.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B3139837.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B3139841.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B3139845.png)